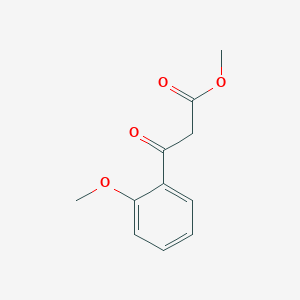

Methyl 3-(2-methoxyphenyl)-3-oxopropanoate

Übersicht

Beschreibung

Methyl 3-(2-methoxyphenyl)-3-oxopropanoate is a compound that is structurally related to various esters and acids with methoxyphenyl groups. These compounds are of interest due to their potential in synthesizing other chemical entities and their involvement in chemical reactions that are significant in organic synthesis and pharmaceutical applications.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a practical synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for the drug diltiazem, was developed using chiral dioxirane, which provided the product with high enantiomeric excess and yield . Another study reported the synthesis of a cyclopropane/butyrolactone derivative, which was achieved through Michael addition and internal nucleophilic substitution reaction . These methods highlight the versatility of methoxyphenyl-containing compounds in synthetic organic chemistry.

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been characterized using various spectroscopic techniques. For example, the structure of a cyclopropane/butyrolactone derivative was confirmed through 1H NMR, 13C NMR, and X-ray single crystal diffraction . These techniques are crucial for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Chemical reactions involving methoxyphenyl-containing esters have been studied extensively. One study investigated the one-electron oxidation of related esters, providing insights into the reactivity of radical cations formed during the process . Another study explored the Claisen ortho ester rearrangement with trimethyl β-(methoxy)orthopropionate, demonstrating its utility as a synthon for the preparation of methyl α-substituted acrylates . Additionally, the Wolff rearrangement of methyl 2-diazo-3-(4-methoxyphenyl)-3-oxopropanoate catalyzed by Rh2(OAc)4 was studied, leading to the formation of pyrrol-2-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxyphenyl-containing compounds are influenced by their molecular structure. For instance, the stability of trimethyl β-(methoxy)orthopropionate at high temperatures allows for its use in high-temperature reactions . The reactivity of radical cations and the influence of pH on side-chain fragmentation reactivity are also important properties that have been analyzed, providing valuable information for the understanding of reaction mechanisms .

Wissenschaftliche Forschungsanwendungen

Azirine Ring Expansion and Pyrrol-2-one Derivatives Synthesis

Methyl 3-(2-methoxyphenyl)-3-oxopropanoate is involved in the Wolff rearrangement process catalyzed by Rh2(OAc)4, leading to the formation of ketenes, which are then added to 2Н-azirines. This reaction opens the three-membered ring at the N–C(2) bond, forming 3,4-dihydro-2Н-pyrrol-2-one derivatives. These derivatives can isomerize to more stable 1Н-pyrrol-2(3H)-one derivatives or incorporate a water molecule at the C=N bond (Rostovskii, Novikov, Khlebnikov, & Yufit, 2017).

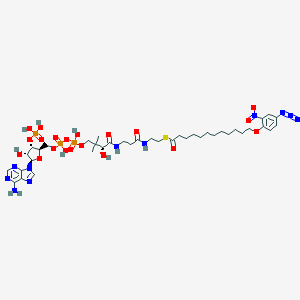

Synthesis of Cardiovascular Drug Precursors

This compound plays a role in the asymmetric reduction to produce enantiomerically pure diltiazem precursors. A carbonyl reductase from Candida parapsilosis has shown high stereoselectivity for the keto substituent at the C3-position of this compound. This bio-reduction process represents a highly productive and eco-friendly route for the industrial synthesis of diltiazem (Chen, Xuan, Chen, Ni, Pan, & Xu, 2021).

Crystal Structure Analysis

In crystallography, this compound has been analyzed for its molecular structure and interactions. The compound's molecule, when reacted with ethyl 2-oxopropanoate, forms a structure where the rings are not in the same plane, leading to various inclinations and interactions within the crystal (Cheng, Meng, Tian, Yan, Wang, Qian, & Wang, 2022).

Fungicidal Activity

This compound derivatives have been investigated for their fungicidal activity. Specifically, certain compounds synthesized from 7-hydroxycoumarins and this ester have shown efficacy against cucumber downy mildew, highlighting its potential in agricultural applications (Liu, Li, Guan, Zhang, & Li, 2007).

Microbial Asymmetric Reduction

This compound has been reduced using microorganisms like Mucor ambiguus and Trichoderma viride to produce chiral alcohols with high enantioselectivity. These microbial processes open avenues for synthesizing optically active pharmaceutical intermediates in an environmentally friendly manner (Nishida, Matsumae, Machida, & Shibatani, 1995).

Eigenschaften

IUPAC Name |

methyl 3-(2-methoxyphenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-10-6-4-3-5-8(10)9(12)7-11(13)15-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIWRCBBMGTEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374884 | |

| Record name | Methyl 3-(2-methoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54177-02-5 | |

| Record name | Methyl 3-(2-methoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

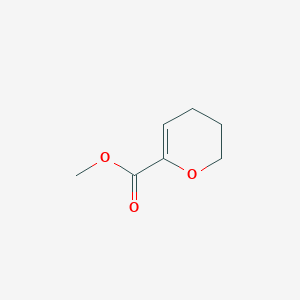

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)

![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)

![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)